molecular formula C21H27N3O B11007537 2-[(4-benzylpiperidin-1-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one

2-[(4-benzylpiperidin-1-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Cat. No.: B11007537
M. Wt: 337.5 g/mol
InChI Key: WSNLMCXDEZEQTC-UHFFFAOYSA-N
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Description

2-[(4-benzylpiperidin-1-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a benzyl group, and a tetrahydrocinnolinone core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-benzylpiperidin-1-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4-cyanopyridine with toluene, followed by catalytic hydrogenation to form 4-benzylpiperidine . This intermediate is then reacted with appropriate reagents to introduce the tetrahydrocinnolinone moiety, completing the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-benzylpiperidin-1-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyl group, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(4-benzylpiperidin-1-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-benzylpiperidin-1-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one involves its interaction with specific molecular targets and pathways. As a monoamine oxidase inhibitor, it can prevent the breakdown of neurotransmitters like dopamine, norepinephrine, and serotonin, leading to increased levels of these chemicals in the brain . This action can have various therapeutic effects, including mood enhancement and neuroprotection.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-benzylpiperidin-1-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C21H27N3O

Molecular Weight

337.5 g/mol

IUPAC Name

2-[(4-benzylpiperidin-1-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one

InChI

InChI=1S/C21H27N3O/c25-21-15-19-8-4-5-9-20(19)22-24(21)16-23-12-10-18(11-13-23)14-17-6-2-1-3-7-17/h1-3,6-7,15,18H,4-5,8-14,16H2

InChI Key

WSNLMCXDEZEQTC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CN3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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